molecular formula C12H10N2O2 B2740600 2-[2-(4-Methoxyphenyl)-1,3-oxazol-4-yl]acetonitrile CAS No. 949980-19-2

2-[2-(4-Methoxyphenyl)-1,3-oxazol-4-yl]acetonitrile

Cat. No.: B2740600
CAS No.: 949980-19-2
M. Wt: 214.224
InChI Key: CNVPQEBXMWYNIP-UHFFFAOYSA-N
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Description

2-[2-(4-Methoxyphenyl)-1,3-oxazol-4-yl]acetonitrile is a useful research compound. Its molecular formula is C12H10N2O2 and its molecular weight is 214.224. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Oxazine Derivatives

    Furan-2-yl(phenyl)methanol derivatives undergo aza-Piancatelli rearrangement with 2-aminophenol in acetonitrile to form oxazine derivatives. This methodology features good yields, high selectivity, low catalyst loading, and faster reaction times (Reddy et al., 2012).

  • Crystal Structure Analysis

    The compound has been obtained during crystallization studies, showcasing its structural properties and conformations, which are critical in understanding its chemical behavior (Uchida, Hattori & Yamaura, 2007).

  • Preparation of Triazole Derivatives

    Research on synthesizing acetonitrilothio-1,2,4-triazoles has shown potential pharmacological activities such as antitumor, antiinflammatory, and antioxidant properties. This synthesis involves alkylation processes in aprotic solvents (Sameluk & Kaplaushenko, 2015).

Organic Chemistry and Reaction Studies

  • Solvolysis Reactions

    Studies on solvolysis of methoxyphenyl derivatives in acetonitrile have provided insights into reaction mechanisms and the role of ion-molecule pairs in these processes (Jia et al., 2002).

  • Diels–Alder Reactions

    Research has explored the Diels–Alder reactions of methoxyphenyl oxazoles with various dienophiles, revealing insights into the reaction mechanisms and product formation (Ibata et al., 1986).

  • Luminescent Lanthanide Ion Complexes

    Studies have shown that thiophene-derivatized pybox and its complexes with Eu(III) and Tb(III) ions are highly luminescent in acetonitrile solutions (de Bettencourt-Dias, Viswanathan & Rollett, 2007).

Pharmacological and Biological Research

  • Anticonvulsant Evaluation: Pyrimidine-5-carbonitrile derivatives, including methoxyphenyl variants, have been synthesized and evaluated for their anticonvulsant effects, highlighting their potential in medicinal chemistry (Shaquiquzzaman et al., 2012).

Properties

IUPAC Name

2-[2-(4-methoxyphenyl)-1,3-oxazol-4-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c1-15-11-4-2-9(3-5-11)12-14-10(6-7-13)8-16-12/h2-5,8H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNVPQEBXMWYNIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=CO2)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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